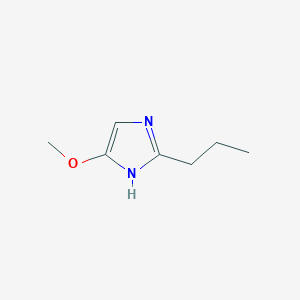

4-Methoxy-2-propyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-propyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-8-5-7(9-6)10-2/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUIQNXQYSDAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 Propyl 1h Imidazole

Direct Alkylation Approaches to 4-Methoxy-2-propyl-1H-imidazole Synthesis

Direct alkylation of a pre-existing imidazole (B134444) core is a common strategy for the introduction of substituents onto the ring.

The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated using various alkylating agents. The N-alkylation of imidazoles is a fundamental transformation in imidazole chemistry. researchgate.net For the synthesis of a 2-propyl substituted imidazole, a common starting material would be an imidazole derivative that can be selectively alkylated. For instance, N-alkylation is often carried out in the presence of a base, such as potassium hydroxide (B78521) in a solvent like dimethylsulfoxide (DMSO), followed by the addition of an alkyl halide. prepchem.com

A plausible route to a 2-propylimidazole (B1360336) derivative involves the regioselective N-alkylation of a suitable precursor. For example, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for some pharmaceuticals, demonstrates the introduction of a propyl group at the 2-position prior to N-alkylation. jocpr.com

Due to the tautomeric nature of asymmetrically substituted imidazoles, N-alkylation can result in a mixture of regioisomers. nih.gov The choice of solvent, base, and counterion can influence the regioselectivity of the reaction. For a this compound, the starting material would likely be 4-methoxy-2-propylimidazole. The alkylation would occur at one of the nitrogen atoms. If the desired product is the N1-alkylated isomer, reaction conditions must be optimized to favor its formation over the N3-alkylated product. The steric hindrance of the substituents already on the ring can play a significant role in directing the incoming alkyl group.

Cyclization Reactions in the Formation of the this compound Core

Cyclization reactions represent a powerful approach to constructing the imidazole ring itself with the desired substitution pattern in place.

The most common methods for imidazole synthesis involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849), known as the Radziszewski synthesis. researchgate.net To synthesize this compound, the precursors would need to be carefully chosen. One potential set of precursors could be a methoxy-substituted 1,2-dicarbonyl compound, butyraldehyde (B50154) (to introduce the 2-propyl group), and ammonia.

Another approach involves the cyclization of an α-amino amide with an orthoester. nih.gov For the target molecule, this would necessitate an α-amino amide bearing a methoxy (B1213986) group and reaction with an orthoester derived from butyric acid. The design of these precursors is critical for the successful formation of the desired imidazole.

| Cyclization Method | Required Precursors for this compound | General Reference |

| Radziszewski Synthesis | Methoxy-substituted 1,2-dicarbonyl, Butyraldehyde, Ammonia | researchgate.net |

| From α-amino amides | Methoxy-substituted α-amino amide, Butyric acid orthoester | nih.gov |

| From Diaminomaleonitrile | Diaminomaleonitrile, Trimethyl orthobutyrate (followed by further steps) | jocpr.com |

The conditions for cyclization reactions can vary widely. The Radziszewski reaction is often carried out at elevated temperatures, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.org The use of a catalyst, such as an acid or a Lewis acid, can also be employed to improve yields. For instance, the synthesis of 2,4,5-triaryl imidazoles has been achieved in a room temperature ionic liquid without the need for an added catalyst. organic-chemistry.org

In the synthesis of related imidazole structures, various catalytic systems and reaction conditions have been optimized. For example, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves a multi-step process including a condensation reaction to form the imidazole ring. jocpr.com

| Reaction Step | Reagents and Conditions | Outcome | Reference |

| Condensation | Diaminomaleonitrile, Trimethyl orthobutyrate | Formation of imidazole precursor | jocpr.com |

| Hydrolysis & Esterification | Acidic or basic conditions | Modification of substituents | jocpr.com |

| Grignard Reaction | CH3MgBr | Introduction of hydroxypropyl group | jocpr.com |

Substitution Reactions for the Functionalization Leading to this compound

Functionalization of a pre-formed imidazole ring is another viable synthetic strategy. Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 position. nih.gov To introduce a methoxy group at the 4-position, one could start with a 2-propylimidazole and perform an electrophilic substitution reaction. However, direct methoxylation might be challenging. A more common approach would be to introduce a hydroxyl group first, which can then be converted to a methoxy group via Williamson ether synthesis.

Unveiling the Synthetic Pathways to this compound

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. nih.govnih.gov Among the vast array of substituted imidazoles, this compound stands out as a significant synthetic target. This article delves into the chemical methodologies employed for its synthesis, with a particular focus on the strategic introduction of its key functional groups and the integration of green chemistry principles.

The construction of the this compound molecule involves a series of strategic chemical reactions to introduce the methoxy, propyl, and imidazole functionalities onto a core structure. The following sections detail the primary synthetic approaches.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of a pre-formed imidazole ring, this type of reaction typically occurs at the C-4 or C-5 positions, as the imidazole ring is considered electron-rich. nih.gov The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile, forming a cationic intermediate known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the synthesis of precursors to this compound, electrophilic substitution can be employed to introduce a group that can later be converted to a methoxy group. For instance, nitration of an appropriately substituted imidazole would introduce a nitro group, which can then be subjected to further chemical transformations. The regioselectivity of this substitution (i.e., whether the electrophile adds to the 4- or 5-position) is influenced by the nature of the existing substituents on the imidazole ring. masterorganicchemistry.com

Table 1: Key Aspects of Electrophilic Aromatic Substitution

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution (SEAr) wikipedia.org |

| Key Intermediate | Wheland Intermediate (arenium ion) masterorganicchemistry.com |

| Driving Force | Restoration of aromaticity masterorganicchemistry.com |

| Regioselectivity | Influenced by existing ring substituents masterorganicchemistry.com |

Nucleophilic Substitution for Methoxy Group Introduction

Nucleophilic substitution reactions are another critical tool in the synthesis of this compound, particularly for the direct introduction of the methoxy group. chemistry-online.com These reactions involve the displacement of a leaving group on the imidazole ring by a nucleophile, in this case, a methoxide (B1231860) source.

Generally, nucleophilic substitution on the imidazole ring is challenging unless the ring is activated by electron-withdrawing groups. chemistry-online.com The C2 position is often the most susceptible to nucleophilic attack. nih.govchemistry-online.com However, for the synthesis of the target molecule, substitution at the C4 position is required. This can be achieved by starting with a pre-functionalized imidazole bearing a suitable leaving group, such as a halogen, at the 4-position. The reaction with a methoxide source, like sodium methoxide, would then yield the desired 4-methoxyimidazole derivative.

A study on the synthesis of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives provides insight into the introduction of a methoxy group, albeit at a different position. nih.gov This highlights the general feasibility of such transformations on the imidazole core.

Side Chain (Propyl) Introduction Strategies

The introduction of the 2-propyl side chain can be accomplished through various synthetic strategies. One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine, a reaction known as the Radziszewski synthesis. researchgate.net In the context of this compound, a suitably substituted 1,2-dicarbonyl precursor would react with butyraldehyde (to provide the propyl group) and a source of ammonia.

Another strategy involves the direct functionalization of a pre-formed imidazole ring. For instance, a 2-unsubstituted imidazole can be deprotonated at the C2 position using a strong base like butyllithium, creating a nucleophilic center that can then react with an electrophilic propyl source, such as propyl halide. youtube.com

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov For the synthesis of imidazole derivatives, several green methodologies have been developed.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and simplifying product purification. asianpubs.org Several studies have reported the successful synthesis of substituted imidazoles under solvent-free conditions, often facilitated by microwave irradiation or the use of solid supports. researchgate.netrsc.org These methods can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional solvent-based approaches. asianpubs.orgresearchgate.net

Atom economy is another key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly advantageous in this regard. The Debus-Japp-Radziszewski reaction, for example, allows for the convergent synthesis of highly substituted imidazoles from simple starting materials in a single step, thereby enhancing atom economy. tandfonline.com

Sustainable Catalysis in Imidazole Synthesis

The use of sustainable and recyclable catalysts is a cornerstone of green chemistry. In imidazole synthesis, a variety of catalysts have been explored to improve efficiency and reduce environmental impact. These include:

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported perchloric acid (HClO₄–SiO₂) and magnetic nanoparticles, offer advantages like easy separation from the reaction mixture and potential for reuse. rsc.orgresearchgate.net

Organocatalysts: The use of small organic molecules as catalysts, such as L-proline and ascorbic acid (Vitamin C), provides a metal-free alternative for imidazole synthesis. tandfonline.com

Bio-based Solvents and Catalysts: The use of renewable resources, such as ethyl lactate (B86563) as a solvent and biopolymer-based catalysts, further enhances the sustainability of imidazole synthesis. tandfonline.com Recent research has also explored the use of deep eutectic solvents and nano-catalysts derived from natural sources. rsc.orgresearchgate.net

Table 2: Green Chemistry Approaches in Imidazole Synthesis

| Green Chemistry Principle | Application in Imidazole Synthesis |

| Solvent-Free Reactions | Microwave-assisted synthesis, solid-supported reactions researchgate.netasianpubs.orgrsc.org |

| Atom Economy | One-pot, multi-component reactions (e.g., Radziszewski synthesis) tandfonline.com |

| Sustainable Catalysis | Heterogeneous catalysts, organocatalysts, bio-based catalysts researchgate.nettandfonline.comtandfonline.comrsc.orgresearchgate.net |

The synthesis of this compound can be achieved through a combination of classical and modern synthetic methodologies. The strategic application of electrophilic and nucleophilic substitution reactions allows for the precise introduction of the methoxy and propyl groups onto the imidazole core. Furthermore, the increasing adoption of green chemistry principles, including solvent-free conditions, atom-economical multi-component reactions, and the use of sustainable catalysts, is paving the way for more environmentally benign and efficient synthetic routes to this important chemical entity.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Methoxy 2 Propyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Imidazole (B134444) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. For imidazole systems, including 4-Methoxy-2-propyl-1H-imidazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

¹H NMR Techniques for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of each signal are key parameters in assigning the proton signals of this compound.

The expected ¹H NMR spectrum would exhibit distinct signals for the protons of the propyl group, the methoxy (B1213986) group, the imidazole ring proton, and the N-H proton. The propyl group will show a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the imidazole ring. The methoxy group will appear as a sharp singlet. The lone proton on the imidazole ring will also present as a singlet. The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet | ~7 |

| -CH₂-CH₂ -CH₃ | 1.6 - 1.8 | Sextet | ~7 |

| -CH₂ -CH₂-CH₃ | 2.5 - 2.7 | Triplet | ~7 |

| -OCH₃ | 3.7 - 3.9 | Singlet | N/A |

| Imidazole C5-H | 6.5 - 7.0 | Singlet | N/A |

¹³C NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the propyl group will appear in the aliphatic region (upfield), while the imidazole ring carbons will be in the aromatic/heteroaromatic region (downfield). The methoxy carbon will have a characteristic chemical shift around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₂-C H₃ | 13 - 15 |

| -CH₂-C H₂-CH₃ | 20 - 25 |

| -C H₂-CH₂-CH₃ | 28 - 32 |

| -OC H₃ | 55 - 60 |

| Imidazole C 5 | 110 - 115 |

| Imidazole C 4 | 135 - 140 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. science.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For instance, the signal for the C5-H proton will correlate with the signal for the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the methylene group attached to the imidazole ring should show a correlation to the C2 carbon of the imidazole ring. Similarly, the methoxy protons should show a correlation to the C4 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3100 - 3300 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (imidazole) | Stretching | 1600 - 1670 |

| C=C (imidazole) | Stretching | 1500 - 1580 |

The presence of a broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. nist.gov The C-H stretching vibrations of the propyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info The characteristic C=N and C=C stretching vibrations of the imidazole ring would be observed in the 1500-1670 cm⁻¹ range. researchgate.net A strong absorption band in the 1050-1250 cm⁻¹ region would confirm the presence of the C-O ether linkage of the methoxy group. docbrown.info

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. americanelements.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ). americanelements.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of a propyl radical to give a stable imidazolium (B1220033) ion.

Loss of a methoxy radical.

Cleavage of the propyl chain.

Characteristic fragmentation of the imidazole ring. nist.gov

Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

The crystal structure would confirm the planarity of the imidazole ring and the substitution pattern. iosrjournals.org It would also reveal intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, which govern the packing of the molecules in the crystal lattice. mdpi.com In cases where the parent compound does not readily form crystals, the synthesis of crystalline derivatives can be pursued to facilitate X-ray crystallographic analysis. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Methoxy 2 Propyl 1h Imidazole

Reactivity of the Imidazole (B134444) Nitrogen Atoms in 4-Methoxy-2-propyl-1H-imidazole

The two nitrogen atoms within the imidazole ring of this compound exhibit distinct electronic properties, leading to a rich and varied reactivity profile. One nitrogen atom is of a "pyridinic" nature, with its lone pair of electrons in an sp²-hybridized orbital within the plane of the ring, while the other is "pyrrolic," with its lone pair contributing to the aromatic π-system.

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa |

| Imidazole | ~7.1 |

| This compound | Expected > 7.1 |

Note: The pKa value for this compound is an estimation based on the electronic effects of its substituents.

The nucleophilic character of the imidazole nitrogen atoms makes them susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. In unsymmetrically substituted imidazoles like this compound, the regioselectivity of these reactions is a key consideration. The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz

N-Alkylation: Alkylation can occur at either of the two nitrogen atoms, yielding two possible regioisomers. The electron-donating methoxy (B1213986) group at the 4-position is expected to increase the nucleophilicity of the adjacent nitrogen (N-3). However, steric hindrance from the neighboring propyl group at the 2-position might favor alkylation at the less hindered nitrogen (N-1). The choice of alkylating agent and reaction conditions (e.g., presence of a base) can significantly influence the product ratio. otago.ac.nz

N-Acylation: Acylation with reagents such as acyl chlorides or anhydrides also proceeds at the nitrogen atoms. chemguide.co.uk The reaction with acyl chlorides typically occurs readily to form N-acylimidazoles. chemguide.co.uklibretexts.org Similar to alkylation, the regioselectivity of acylation will be governed by the interplay of electronic and steric effects within the this compound molecule.

Table 2: Potential Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl halides, Sulfates | Methyl iodide, Benzyl bromide, Diethyl sulfate |

| N-Acylation | Acyl chlorides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

Reactions Involving the Methoxy Group of this compound

The methoxy group attached to the imidazole ring is a key functional handle that can be targeted for modification.

The cleavage of the methyl-oxygen bond in the methoxy group to yield the corresponding hydroxyl derivative, 4-hydroxy-2-propyl-1H-imidazole, is a synthetically valuable transformation. Several reagents are known to effect the demethylation of aryl methyl ethers, and these can be applied to this compound. chem-station.comcommonorganicchemistry.com

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃). chem-station.comorgsyn.orgcommonorganicchemistry.com The reaction typically proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Another established method involves heating with strong protic acids like hydrobromic acid (HBr). chem-station.com

Table 3: Common Reagents for O-Demethylation

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature |

| Hydrobromic acid (HBr) | Aqueous or acetic acid solution, elevated temperatures |

Beyond complete cleavage, the ether linkage could potentially undergo other transformations, although such reactions are less common for simple methyl ethers. Under specific catalytic conditions, C-O bond activation could be envisioned, but this is a more advanced and less predictable area of reactivity for this particular substrate.

Reactivity of the Propyl Side Chain in this compound

The propyl group at the 2-position of the imidazole ring is generally less reactive than the heterocyclic core or the methoxy group. However, under certain conditions, the C-H bonds of the alkyl chain can be functionalized.

The carbon atom of the propyl group directly attached to the imidazole ring is analogous to a benzylic position. This "imidazolylic" position is activated towards radical reactions due to the ability of the imidazole ring to stabilize an adjacent radical intermediate through resonance.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgmasterorganicchemistry.comnitrkl.ac.inlibretexts.orgchemistrysteps.com By analogy, treatment of this compound with hot, alkaline KMnO₄ could potentially lead to the oxidation of the propyl group to a carboxylic acid, yielding 4-methoxy-1H-imidazole-2-carboxylic acid. The reaction would likely proceed through a radical mechanism involving the abstraction of a hydrogen atom from the carbon adjacent to the imidazole ring. masterorganicchemistry.com

Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, is a common method for introducing a halogen atom at the benzylic position of alkylarenes. youtube.comchemistrysteps.com A similar reaction with this compound would be expected to result in the selective bromination of the carbon atom of the propyl group attached to the imidazole ring.

Table 4: Potential Reactions of the Propyl Side Chain

| Reaction | Reagent | Expected Product |

| Oxidation | Potassium permanganate (KMnO₄) | 4-methoxy-1H-imidazole-2-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), light/initiator | 2-(1-bromopropyl)-4-methoxy-1H-imidazole |

Functionalization at Terminal Positions

The terminal positions of this compound offer key sites for derivatization. These include the N1-H of the imidazole ring and the terminal methyl group of the 2-propyl side chain.

N-Functionalization: The nitrogen atom of the imidazole ring is a common site for functionalization, such as N-alkylation and N-arylation. otago.ac.nzorganic-chemistry.org The regioselectivity of these reactions in unsymmetrically substituted imidazoles is influenced by both electronic and steric factors. otago.ac.nz For this compound, the presence of a methoxy group at C4 and a propyl group at C2 makes the two nitrogen atoms non-equivalent. N-alkylation can be achieved using various alkylating agents in the presence of a base. nih.govresearchgate.net Similarly, N-arylation can be accomplished using aryl halides or arylboronic acids, often catalyzed by copper complexes. organic-chemistry.orgamazonaws.comsigmaaldrich.cn The choice of reaction conditions can influence the regioselectivity, favoring either the N1 or N3 product.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | 1-Alkyl-4-methoxy-2-propyl-1H-imidazole and/or 1-Alkyl-5-methoxy-2-propyl-1H-imidazole |

| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI, Cu2O), Ligand, Base, Solvent (e.g., DMF, Toluene) | 1-Aryl-4-methoxy-2-propyl-1H-imidazole and/or 1-Aryl-5-methoxy-2-propyl-1H-imidazole |

Terminal Alkyl Chain Functionalization: Direct functionalization of the terminal methyl group of the propyl side chain is a more challenging transformation. However, recent advances in C-H activation chemistry offer potential routes. Palladium-catalyzed methods have been developed for the terminal-selective functionalization of linear alkyl chains, for instance, through regioconvergent cross-coupling of alkyl bromides. nih.gov While specific examples for this compound are not documented, these methods provide a plausible strategy for introducing functional groups at the terminus of the propyl chain.

Side Chain Oxidations and Reductions

The 2-propyl side chain of this compound can be a target for oxidation and reduction reactions to introduce further diversity.

Oxidation: The alkyl side chain can be oxidized to introduce carbonyl or hydroxyl functionalities. The position adjacent to the imidazole ring is activated for oxidation. almerja.com Strong oxidizing agents like potassium permanganate can potentially oxidize the propyl group. almerja.com More selective oxidation might be achieved using modern catalytic methods, including iron-catalyzed C-H hydroxylation, which has been applied to the aliphatic side chains of amino acids. nih.gov Such methods could potentially hydroxylate the propyl side chain. Enzymatic oxidation is another possibility, as seen in the biological metabolism of toluene (B28343) derivatives to their corresponding carboxylic acids via alcohol and aldehyde intermediates. researchgate.net

Reduction: Reduction reactions would be relevant if unsaturation is introduced into the side chain, for example, through an elimination reaction of a hydroxylated intermediate. The resulting double bond could be reduced using standard catalytic hydrogenation methods. Additionally, if the side chain were to contain a reducible functional group like a ketone, it could be reduced to a secondary alcohol.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Side Chain Oxidation | Strong Oxidants (e.g., KMnO4), Heat | 1-(4-methoxy-1H-imidazol-2-yl)propan-1-one or further oxidation products |

| Catalytic C-H Hydroxylation | Fe(PDP), Oxidant | Hydroxylated propyl-imidazole derivatives |

| Reduction of C=C bond | H2, Pd/C | Saturated alkyl side chain |

| Reduction of C=O group | NaBH4, Methanol | Secondary alcohol on the side chain |

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring of this compound

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. nih.gov The regioselectivity is governed by the electronic effects of the existing substituents. The methoxy group at C4 is a strong electron-donating group and an ortho-, para-director. The propyl group at C2 is a weak electron-donating group.

Electrophilic Substitution: Electrophilic attack is generally favored at the C5 position, which is activated by the adjacent methoxy group and is sterically accessible. nih.gov Halogenation is a common electrophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). Nitration and sulfonation are also possible, although the reaction conditions must be carefully controlled to avoid degradation of the imidazole ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is less common due to its electron-rich nature. It typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this compound. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., CCl4) | 5-Bromo-4-methoxy-2-propyl-1H-imidazole |

| Nitration | HNO3, H2SO4 (careful conditions) | 5-Nitro-4-methoxy-2-propyl-1H-imidazole |

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the imidazole core of this compound.

Suzuki, Heck, and Sonogashira Coupling Methodologies with Imidazole Derivatives

These coupling reactions typically require a halide or triflate on the aromatic ring as an electrophilic coupling partner. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgorganic-chemistry.orglibretexts.orgyoutube.com Therefore, a halogenated derivative of this compound, such as 5-bromo-4-methoxy-2-propyl-1H-imidazole, would be a suitable substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.comyoutube.com A 5-halo-4-methoxy-2-propyl-1H-imidazole could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 5-aryl or 5-vinyl derivatives. researchgate.netrsc.orgrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com A 5-halo-4-methoxy-2-propyl-1H-imidazole could react with alkenes to introduce a substituted vinyl group at the C5 position. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.orgorganic-chemistry.orgbeilstein-journals.org A 5-halo-4-methoxy-2-propyl-1H-imidazole could be coupled with terminal alkynes using a palladium catalyst and a copper co-catalyst to produce 5-alkynyl derivatives. researchgate.net

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | 5-Halo-4-methoxy-2-propyl-1H-imidazole | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | 5-Aryl/Vinyl-4-methoxy-2-propyl-1H-imidazole |

| Heck | 5-Halo-4-methoxy-2-propyl-1H-imidazole | Alkene | Pd catalyst, Base | 5-(Substituted vinyl)-4-methoxy-2-propyl-1H-imidazole |

| Sonogashira | 5-Halo-4-methoxy-2-propyl-1H-imidazole | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 5-Alkynyl-4-methoxy-2-propyl-1H-imidazole |

C-H Activation and Site-Selective Functionalization Strategies

Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized substrates like haloimidazoles. nih.gov The imidazole ring has C-H bonds that can be selectively activated and functionalized.

For imidazoles, the C2 and C5 positions are the most common sites for direct C-H functionalization. nih.gov In this compound, the C2 position is already substituted. Therefore, the primary target for C-H activation would be the C5 position. Palladium-catalyzed C-H arylation has been shown to be highly regioselective for the C5 position of N-protected imidazoles. nih.gov This strategy would allow for the direct introduction of aryl groups at the C5 position of this compound, likely after protection of the N1-H.

Furthermore, functionalization of the methyl and methylene (B1212753) groups adjacent to an azole ring is also a known transformation, which could potentially be applied to the propyl side chain of the title compound. thieme-connect.de

| Reaction Type | Position | Catalyst System | Coupling Partner | Expected Product |

| C-H Arylation | C5 | Pd catalyst, Ligand, Base | Aryl Halide | N-protected 5-Aryl-4-methoxy-2-propyl-1H-imidazole |

| C-H Alkenylation | C5 | Rh or Ir catalyst | Alkene | N-protected 5-Vinyl-4-methoxy-2-propyl-1H-imidazole |

Computational and Theoretical Investigations of 4 Methoxy 2 Propyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

No published data is available.

Ab Initio Methods for Electronic Properties

No published data is available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published data is available.

Prediction of Spectroscopic Parameters via Advanced Computational Methods

No published data is available.

Reaction Mechanism Studies through Computational Approaches

No published data is available.

Synthetic Applications of 4 Methoxy 2 Propyl 1h Imidazole As a Key Chemical Intermediate

Role of 4-Methoxy-2-propyl-1H-imidazole in the Synthesis of Complex Heterocyclic Systems

There is no available literature detailing the role of this compound as an intermediate in the synthesis of complex heterocyclic systems.

Utilization in the Preparation of Advanced Organic Materials Precursors

No research has been found that describes the use of this compound in the preparation of precursors for advanced organic materials.

Development of Diverse Imidazole-Containing Architectures through Strategic Derivatization

Information regarding the strategic derivatization of this compound to create diverse imidazole-containing molecular architectures is not present in the current body of scientific literature.

Methodologies for Multi-Step Synthesis Incorporating this compound

There are no documented multi-step synthesis methodologies that specifically incorporate this compound as a building block.

Future Research Directions and Emerging Trends in 4 Methoxy 2 Propyl 1h Imidazole Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of new and more efficient methods for synthesizing substituted imidazoles, including 4-Methoxy-2-propyl-1H-imidazole, is a primary focus of ongoing research. rsc.orgrsc.org Traditional methods often face limitations such as harsh reaction conditions, low yields, and the use of hazardous materials. nih.gov Consequently, there is a significant drive towards creating greener, more atom-economical, and regioselective synthetic strategies.

Recent advancements have highlighted several promising approaches. One such method involves the condensation of amidines with α-halo ketones. orgsyn.org Researchers have optimized this reaction by using a biphasic system of aqueous tetrahydrofuran (B95107) (THF) with potassium bicarbonate, which has led to excellent yields and high purity of 2,4-disubstituted imidazoles without the need for column chromatography. orgsyn.org Another innovative approach is the iron-catalyzed reaction between amidoximes and enones, which yields NH-imidazoles with a ketone moiety at the C-4 position. rsc.org

Furthermore, metal-free reactions are gaining traction. For instance, the reaction of α-azidoenones with substituted nitriles can produce tri-substituted NH-imidazoles under both thermal and microwave conditions. rsc.org A one-pot, four-step synthesis has been developed for 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester, starting from butyraldehyde (B50154) and glyoxal (B1671930), which boasts mild reaction conditions and convenient purification. google.com These novel pathways underscore a trend towards more sustainable and efficient production of complex imidazole (B134444) derivatives.

Development of Advanced Catalytic Systems for Derivatization

The functionalization and derivatization of the imidazole core are crucial for tuning the properties of this compound for specific applications. Advanced catalytic systems are at the forefront of this endeavor, enabling precise modifications of the imidazole ring.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for creating 2,4(5)-diaryl-1H-imidazoles and 4,5-diaryl-1H-imidazoles. researchgate.net This method allows for the regioselective introduction of aryl groups onto the imidazole scaffold. Copper-catalyzed reactions have also been employed, for example, in the synthesis of 1,2,4-substituted imidazoles from amines and enones, although yields can be variable. rsc.org

The use of polymer-supported catalysts is another significant trend, addressing issues of catalyst recovery and reuse, which are critical for industrial-scale synthesis. nih.gov These catalysts can be organic, inorganic, hybrid, or even nanocatalysts, and they offer advantages in terms of reaction efficiency and sustainability. nih.gov For instance, zeolites have been used as acidic catalysts in the flow synthesis of N-alkylimidazoles, demonstrating high efficiency and clean reaction profiles. thalesnano.com

Integration with Flow Chemistry and Automation Techniques for Synthesis and Optimization

The adoption of flow chemistry and automation represents a paradigm shift in the synthesis of imidazole derivatives. These technologies offer numerous advantages over traditional batch processes, including enhanced safety, better reproducibility, and the ability to rapidly screen and optimize reaction conditions. researchgate.net

Continuous-flow reactors have been successfully used for the N-alkylation of imidazole, providing a simple work-up and the ability to reuse solvents. thalesnano.comresearchgate.net This method is particularly beneficial for reactions that are hazardous or difficult to control in batch mode. For example, a telescoped continuous-flow method has been developed for the synthesis of diversely substituted imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazole derivatives, which includes an integrated liquid-liquid microextraction unit for purification. nih.gov

Microreactor technology, often combined with photochemistry, is also making significant strides. A visible-light-driven continuous-flow decarboxylative annulation using an immobilized ruthenium catalyst in a microreactor has been shown to produce fused imidazole derivatives with high yields in a fraction of the time required for batch synthesis. rsc.org The integration of these advanced manufacturing techniques is expected to accelerate the discovery and development of new imidazole-based compounds.

Expanding the Scope of Diverse Synthetic Applications and Material Science Development

The unique structural and electronic properties of the imidazole ring make it a valuable building block in both medicinal chemistry and material science. numberanalytics.comlongdom.org The applications of imidazoles are broad, ranging from pharmaceuticals and agrochemicals to functional materials like ionic liquids and dyes for solar cells. rsc.orgnih.gov

In material science, imidazole-based compounds are being explored for their potential in creating sustainable materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity, making them suitable for a variety of applications. numberanalytics.com Furthermore, imidazole-functionalized surfaces are being investigated for use in catalysis and sensing. numberanalytics.com The development of new multicomponent salts of imidazole, such as those with tetrabromoterephthalic acid, has shown promise for optical, thermal, and electrical transport properties. nih.gov

The versatility of the imidazole scaffold continues to inspire the design and synthesis of novel compounds with tailored properties. As research progresses, this compound and its derivatives are likely to find new and exciting applications in these emerging fields.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Methoxy-2-propyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Guidance :

- Core Approach : Use a multi-component condensation reaction involving an aldehyde (e.g., 4-methoxybenzaldehyde), ammonium acetate, and a propyl-substituted nitrile or ketone. Catalyze with acetic acid or HCl in ethanol under reflux (80–100°C, 6–12 hrs) .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction rate and byproduct formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). For higher yields (>80%), use microwave-assisted synthesis (100 W, 120°C, 30 mins) .

- Validation : Confirm purity via melting point analysis (expected range: 150–160°C) and HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Guidance :

- NMR Analysis :

- ¹H NMR : Expect a singlet for the methoxy group (δ 3.8–4.0 ppm), a triplet for the propyl chain (δ 0.9–1.2 ppm), and aromatic protons (δ 6.8–7.2 ppm).

- ¹³C NMR : Methoxy carbon at δ 55–60 ppm, imidazole carbons at δ 120–140 ppm .

- IR Spectroscopy : Key peaks include N-H stretch (~3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (methoxy, 1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 181.1 ± 0.5 .

Advanced Research Questions

Q. How do electronic effects of the methoxy and propyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Guidance :

- Theoretical Analysis : Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to map electron density. The methoxy group is electron-donating, activating the imidazole ring at the 5-position, while the propyl group induces steric hindrance .

- Experimental Validation : Conduct bromination (Br₂ in CCl₄) and monitor regioselectivity via LC-MS. Expect substitution at the 5-position due to methoxy activation .

- Data Interpretation : Compare reaction rates with non-substituted imidazoles (control) to quantify electronic effects .

Q. What crystallographic methods are suitable for resolving the molecular conformation of this compound?

- Methodological Guidance :

- Crystal Growth : Recrystallize from ethanol/water (1:1) to obtain single crystals. Slow evaporation at 4°C enhances crystal quality .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K. Process data with SHELXT for structure solution and SHELXL for refinement .

- Key Parameters :

| Parameter | Value |

|---|---|

| Space group | P21/c (monoclinic) |

| Unit cell (Å) | a=11.706, b=20.230, c=9.542 |

| β angle (°) | 99.725 |

| R-factor | <0.05 |

Q. How can impurities in this compound be profiled and quantified for pharmaceutical-grade synthesis?

- Methodological Guidance :

- Impurity Identification : Use LC-HRMS (Orbitrap) to detect byproducts (e.g., dimerization products at m/z 362.2 or methoxy-deprotected species at m/z 167.1) .

- Quantification : Validate with a calibrated HPLC method (LOD: 0.1%, LOQ: 0.3%) using a reference standard .

- Mitigation : Optimize reaction pH (neutral to slightly acidic) to suppress hydrolysis of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.